molecular formula C13H10BrNO2 B1531189 2-(2-Bromobenzoyl)-6-methoxypyridine CAS No. 1187167-13-0

2-(2-Bromobenzoyl)-6-methoxypyridine

Cat. No. B1531189
CAS RN: 1187167-13-0
M. Wt: 292.13 g/mol
InChI Key: MJLLVRLWTUQZRA-UHFFFAOYSA-N
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Description

“2-(2-Bromobenzoyl)-6-methoxypyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2-Bromobenzoyl” part suggests the presence of a bromine atom and a benzoyl group attached to the pyridine ring .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromobenzoyl)-6-methoxypyridine” are not available, similar compounds are often synthesized through methods such as transition-metal-free hydroxylation and arylation of 2-fluoropyridines .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromobenzoyl)-6-methoxypyridine” would likely be determined using techniques such as gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations .

Scientific Research Applications

Environmental Presence and Analysis

  • Parabens and Their Environmental Behavior : Parabens, due to their widespread use in consumer products, have been detected in various aquatic environments. Studies have shown that despite wastewater treatments effectively removing them, parabens persist in effluents and surface waters, indicating continuous environmental discharge. Their ubiquity raises concerns over potential endocrine-disrupting effects and the formation of halogenated by-products through reactions with free chlorine, emphasizing the need for further toxicity studies on these by-products (Haman et al., 2015).

Analytical Methods

  • Antioxidant Activity Assessment : Research into methods for determining antioxidant activity has highlighted various chemical and electrochemical assays. These include tests based on hydrogen atom transfer, electron transfer, and mixed methods, providing critical data for analyzing the antioxidant capacity of complex samples. Such methodologies are essential for understanding the antioxidative properties of compounds, potentially including 2-(2-Bromobenzoyl)-6-methoxypyridine derivatives (Munteanu & Apetrei, 2021).

Environmental Impact and Remediation

  • Use of Redox Mediators in Degradation of Organic Pollutants : The application of redox mediators in conjunction with enzymes for the degradation of recalcitrant organic pollutants has been explored. This enzymatic approach, utilizing mediators like 1-hydroxybenzotriazole and veratryl alcohol, has shown to significantly enhance the efficiency of pollutant degradation, suggesting potential applications for the remediation of compounds similar to 2-(2-Bromobenzoyl)-6-methoxypyridine (Husain & Husain, 2007).

Toxicological Assessments

  • Health Effects of Brominated and Chlorinated Compounds : Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal that these compounds, structurally similar to certain halogenated derivatives of 2-(2-Bromobenzoyl)-6-methoxypyridine, exhibit toxic effects akin to their chlorinated counterparts. These findings underscore the importance of evaluating the toxicological profiles of brominated compounds, considering their potential environmental and health impacts (Birnbaum, Staskal, & Diliberto, 2003).

properties

IUPAC Name

(2-bromophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLLVRLWTUQZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromobenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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